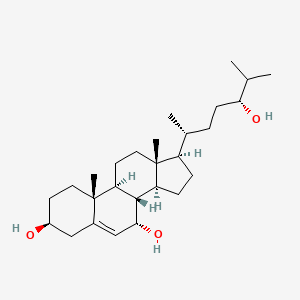

(24R)-7alpha,24-dihydroxycholesterol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |

InChI Key |

ZNCHPOYZMVVJCK-DIPBILQQSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |

Origin of Product |

United States |

Enzymatic Biosynthesis and Stereochemical Specificity of 24r 7alpha,24 Dihydroxycholesterol

Precursor Hydroxycholesterols and Their Origins

The formation of 7alpha,24-dihydroxycholesterol isomers is dependent on the availability of their monohydroxylated precursors. These precursors, primarily (24S)-hydroxycholesterol and (24R)-hydroxycholesterol, have distinct origins and tissue distributions that dictate their entry into specific metabolic pathways.

(24S)-Hydroxycholesterol: Brain-Derived Precursor and Systemic Transport Mechanisms

(24S)-Hydroxycholesterol, also known as cerebrosterol, is the most abundant oxysterol in the brain. researchgate.net It is produced almost exclusively in neurons through the enzymatic action of cholesterol 24-hydroxylase (CYP46A1), a cytochrome P450 enzyme. wikipedia.orgnih.govnih.gov This hydroxylation at the C24 position of cholesterol is the primary mechanism for eliminating excess cholesterol from the brain, as the blood-brain barrier is impermeable to cholesterol itself but allows the more polar 24S-HC to pass through. researchgate.netnih.govjneurosci.org

Once synthesized, (24S)-HC can cross the blood-brain barrier and enter the systemic circulation. jneurosci.org It is estimated that approximately 90% of the 24-OHC found in the blood originates from the central nervous system. nih.gov In the circulation, it binds to apolipoproteins like apoE, apoJ, and apoA1 to form HDL-like complexes, facilitating its transport to the liver for further metabolism and excretion. wikipedia.org This transport and subsequent metabolism are crucial for maintaining cholesterol homeostasis within the brain. wikipedia.org

(24R)-Hydroxycholesterol: Presence and Potential as a Precursor in Specific Tissues

While the (24S) isomer is predominantly of neural origin, the (24R) isomer, (24R)-hydroxycholesterol, is also present in the body. Although less abundant than its epimer, it serves as a direct substrate for the synthesis of (24R)-7alpha,24-dihydroxycholesterol. wikipedia.org The enzyme 24-hydroxycholesterol (B1141375) 7alpha-hydroxylase (CYP39A1) catalyzes the 7alpha-hydroxylation of (24R)-cholest-5-ene-3beta,24-diol. wikipedia.org While its specific sites of synthesis are less defined than those for the (24S) isomer, its role as a precursor highlights a distinct metabolic pathway.

Other Relevant Monohydroxycholesterols in Related Metabolic Pathways

Several other monohydroxycholesterols are involved in the broader context of cholesterol metabolism and bile acid synthesis. The alternative, or "acidic," pathway of bile acid synthesis is initiated by the mitochondrial sterol 27-hydroxylase (CYP27A1), which converts cholesterol to 27-hydroxycholesterol. nih.gov This oxysterol is then hydroxylated by oxysterol 7alpha-hydroxylase (CYP7B1). nih.gov Another oxysterol, 25-hydroxycholesterol, can be formed by CYP3A4 in the liver and is also a substrate for CYP7B1. nih.gov These pathways illustrate the diversity of enzymatic reactions that regulate sterol elimination and underscore the specific roles of different hydroxylases in metabolizing distinct oxysterol substrates.

Cytochrome P450 Enzymes Catalyzing 7-alpha Hydroxylation

The introduction of a hydroxyl group at the 7-alpha position of the sterol nucleus is a key step in the catabolism of oxysterols and the synthesis of bile acids. This reaction is catalyzed by a specific family of cytochrome P450 enzymes.

Cytochrome P450 39A1 (CYP39A1) / 24-hydroxycholesterol 7alpha-hydroxylase (EC 1.14.13.99)

Cytochrome P450 39A1 (CYP39A1) is an endoplasmic reticulum-associated enzyme primarily expressed in the liver. researchgate.netuniprot.org It functions as a monooxygenase that specifically catalyzes the 7-alpha hydroxylation of 24-hydroxycholesterol. uniprot.orgmedchemexpress.comhmdb.ca This enzymatic reaction is a critical step in a pathway for neural cholesterol clearance via bile acid synthesis. uniprot.orgmdpi.com The systematic name for this enzyme is (24R)-cholest-5-ene-3beta,24-diol,NADPH:oxygen oxidoreductase (7alpha-hydroxylating). wikipedia.org The reaction requires NADPH, a hydrogen ion (H+), and molecular oxygen (O2) to convert its substrate into the corresponding 7alpha-hydroxylated product, along with NADP+ and water. wikipedia.org

Research indicates that cytochrome P450 enzymes involved in 7-alpha hydroxylation exhibit substrate specificity. While CYP39A1 is recognized for its role in metabolizing 24-hydroxycholesterol, other enzymes like cholesterol 7alpha-hydroxylase (CYP7A1) can also process these substrates. Studies using human CYP7A1 have shown that it possesses 7alpha-hydroxylase activity towards both (24S)- and (24R)-hydroxycholesterol. nih.gov However, the enzyme displays a clear preference for the naturally more abundant (24S)-isomer. nih.gov In contrast, CYP39A1 itself has a noted preference for 24-hydroxycholesterol over other oxysterols. researchgate.nethmdb.ca This substrate preference ensures the efficient catabolism of brain-derived cholesterol that enters the liver.

| Substrate | Relative Activity (%) | Source |

|---|---|---|

| (24S)-Hydroxycholesterol | 100 | nih.gov |

| (24R)-Hydroxycholesterol | ~50 | nih.gov |

This table summarizes the comparative enzymatic activity of human cholesterol 7alpha-hydroxylase (CYP7A1) towards the (24S) and (24R) isomers of 24-hydroxycholesterol. The activity for the (24S) isomer is set as the baseline (100%). Data indicates a notable preference for the (24S)-isomer.Role in Neural Cholesterol Clearance and Bile Acid Synthesis Initiation

The compound this compound is a key intermediate in a specialized pathway for maintaining cholesterol homeostasis in the central nervous system. The brain, being an organ with a high concentration of cholesterol, requires efficient mechanisms for its removal, as excess cholesterol can be neurotoxic. The blood-brain barrier restricts the direct passage of cholesterol, necessitating its conversion into more hydrophilic, transportable forms known as oxysterols.

The primary route for cholesterol elimination from the brain begins with its hydroxylation to 24S-hydroxycholesterol (24S-OHC) by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1). nih.govmdpi.comconicet.gov.arresearchgate.netki.seresearchgate.netswan.ac.ukexplorationpub.com This metabolite, 24S-OHC, can cross the blood-brain barrier and is transported via the circulation to the liver for further processing and disposal. nih.govconicet.gov.arnih.govreactome.org

In the liver, the enzyme oxysterol 7-alpha-hydroxylase 2, encoded by the CYP39A1 gene, specifically catalyzes the 7-alpha-hydroxylation of 24-hydroxycholesterol. nih.govwikipedia.orgresearchgate.netuniprot.org This reaction converts 24-hydroxycholesterol into 7alpha,24-dihydroxycholesterol, a critical step that commits it to the bile acid synthesis pathway. nih.govreactome.orguniprot.org This enzymatic conversion is a cornerstone of neural cholesterol clearance, providing the principal route for the net removal of cholesterol originating from the brain. reactome.orguniprot.org By transforming the brain-derived oxysterol into a bile acid precursor, this pathway ensures its eventual excretion from the body, thereby preventing its accumulation and potential neurotoxicity. mdpi.com

Gene Expression and Regulation in Brain and Liver

The expression of the enzymes central to the formation of this compound is distinctly compartmentalized between the brain and the liver, reflecting their specialized roles in cholesterol metabolism.

In the Brain: The initial and rate-limiting step, the conversion of cholesterol to 24S-hydroxycholesterol, is catalyzed by CYP46A1. ki.seswan.ac.uk This enzyme is almost exclusively expressed in the neurons of the brain and retina. mdpi.comki.se The regulation of CYP46A1 is crucial for maintaining the delicate balance of cholesterol in the central nervous system. researchgate.netnih.gov

In the Liver: The subsequent step, the 7-alpha-hydroxylation of 24-hydroxycholesterol, is performed by CYP39A1. This enzyme is predominantly expressed in the liver. researchgate.netnih.govresearchgate.net The expression of the CYP39A1 gene is subject to feedback regulation by sterols. mdpi.com Studies have indicated that the nuclear receptor RORα (Retinoic acid receptor-related orphan receptor alpha) plays a role in regulating CYP39A1 expression in human liver cells. mdpi.com This regulation is critical, as abnormal CYP39A1 expression can lead to the accumulation of 24S-hydroxycholesterol, which has been implicated in neurodegenerative diseases. mdpi.com

The distinct expression patterns and regulatory mechanisms in the brain and liver ensure a coordinated and efficient pathway for cholesterol turnover, starting with its efflux from the brain and ending with its conversion to bile acids in the liver. nih.gov

Cholesterol 7alpha-hydroxylase (CYP7A1)

Cholesterol 7alpha-hydroxylase, encoded by the CYP7A1 gene, is the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govoup.comdiff.orgyoutube.comyoutube.com It is located in the endoplasmic reticulum of hepatocytes and is responsible for catalyzing the initial step in the conversion of cholesterol to primary bile acids, cholic acid, and chenodeoxycholic acid. nih.govdiff.org

Activity Towards 24-Hydroxycholesterol Isomers

While CYP7A1's primary substrate is cholesterol, research has shown that it also possesses activity towards other sterols, including the isomers of 24-hydroxycholesterol. researchgate.netnih.gov Studies using recombinantly expressed human CYP7A1 have demonstrated that the enzyme can 7α-hydroxylate both (24S)- and (24R)-hydroxycholesterol. researchgate.netnih.gov

However, the enzyme exhibits a clear stereochemical preference. Human CYP7A1 shows a higher affinity and catalytic activity for the (24S)-isomer, which is the natural form produced in the brain. researchgate.netnih.gov This finding suggests that CYP7A1 can contribute to the metabolism of brain-derived 24S-hydroxycholesterol, although this is considered a minor route compared to the primary pathway involving CYP39A1. nih.gov

| Substrate | Relative Activity/Preference | Primary Metabolizing Enzyme |

|---|---|---|

| Cholesterol | High (Primary Substrate) | CYP7A1 |

| (24S)-Hydroxycholesterol | Moderate (Preferred Isomer) | CYP39A1 (major), CYP7A1 (minor) |

| (24R)-Hydroxycholesterol | Low | CYP39A1 (major), CYP7A1 (minor) |

Contribution to Hepatic Oxysterol Metabolism

While other enzymes like CYP7B1 and CYP27A1 are involved in alternative bile acid synthesis pathways that metabolize different oxysterols (e.g., 27-hydroxycholesterol), CYP7A1's ability to act on 24-hydroxycholesterol demonstrates a degree of substrate overlap. researchgate.netdiff.orgnih.govnih.gov This suggests that under conditions where the primary pathway for 24-hydroxycholesterol metabolism (via CYP39A1) might be saturated or impaired, CYP7A1 could provide an ancillary route for its clearance, thereby contributing to the broader hepatic management of oxysterol levels. researchgate.netnih.gov

Considerations of Enzymatic Stereospecificity and Formation Pathways of this compound

The formation of 7alpha,24-dihydroxycholesterol is governed by a high degree of enzymatic stereospecificity. The process begins in the brain where CYP46A1 specifically hydroxylates cholesterol at the 24-position to produce the S-configured isomer, (24S)-hydroxycholesterol. conicet.gov.ar

When this brain-derived (24S)-hydroxycholesterol reaches the liver, it is primarily targeted by CYP39A1. This enzyme is highly selective for 24-hydroxycholesterol and efficiently catalyzes its 7α-hydroxylation. While the R-isomer, (24R)-hydroxycholesterol, can also be a substrate, the pathway is predominantly driven by the S-isomer due to its biological origin in the brain. wikipedia.org

A secondary, less significant pathway involves the action of CYP7A1. This enzyme, while being the cornerstone of the classical bile acid pathway starting from cholesterol, also exhibits activity towards 24-hydroxycholesterol. researchgate.netnih.gov Importantly, human CYP7A1 also demonstrates a preference for the (24S)-isomer over the (24R)-isomer. researchgate.netnih.gov

Therefore, the biosynthesis of 7alpha,24-dihydroxycholesterol is a multi-step, multi-organ process characterized by strict stereochemical control. The initial formation of the 24S-isomer in the brain and the subsequent preferential 7α-hydroxylation of this isomer in the liver by both CYP39A1 and, to a lesser extent, CYP7A1, ensures the specific and efficient conversion of a brain-derived cholesterol metabolite into a bile acid precursor. This enzymatic specificity is fundamental to the targeted clearance of neural cholesterol.

| Enzyme | Location | Primary Substrate(s) | Product(s) | Stereospecificity Notes |

|---|---|---|---|---|

| CYP46A1 | Brain (Neurons) | Cholesterol | (24S)-Hydroxycholesterol | Highly specific for producing the S-isomer. |

| CYP39A1 | Liver | (24S)-Hydroxycholesterol, (24R)-Hydroxycholesterol | (24S)-7alpha,24-dihydroxycholesterol | Selective for 24-hydroxycholesterol. |

| CYP7A1 | Liver | Cholesterol, (24S)-Hydroxycholesterol, (24R)-Hydroxycholesterol | 7alpha-Hydroxycholesterol, 7alpha,24-dihydroxycholesterol | Shows preference for the (24S)-isomer of 24-hydroxycholesterol over the (24R)-isomer. |

Biological Functions and Molecular Mechanisms of Action

Regulation of Cellular Cholesterol Homeostasis

(24R)-7alpha,24-dihydroxycholesterol is a key signaling molecule in the intricate network that maintains cellular cholesterol balance. It exerts its influence by modulating critical pathways that govern cholesterol synthesis, transport, and efflux.

The Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that are central to the synthesis of cholesterol and fatty acids. nih.govnih.gov The activity of the SREBP pathway is influenced by oxysterols. The Liver X Receptors (LXRs), which are activated by oxysterols, directly regulate the expression of SREBP-1c. nih.govnih.gov SREBP-1c is an isoform that preferentially activates genes required for fatty acid synthesis. nih.gov By activating LXRs, this compound can modulate the expression of SREBP-1c, thereby influencing the lipogenic pathway in cells. nih.gov

ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1, are crucial for the process of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. nih.govnih.govmdpi.com The expression of both ABCA1 and ABCG1 is under the transcriptional control of Liver X Receptors (LXRs). nih.govembopress.orgnih.gov As an LXR agonist, this compound promotes the expression of these transporter genes. nih.govnih.gov Upregulation of ABCA1 and ABCG1 enhances the efflux of cellular cholesterol to high-density lipoprotein (HDL) particles, which is a key mechanism for preventing cholesterol accumulation in cells like macrophages and the subsequent formation of foam cells. nih.govnih.gov

Table 1: Key Proteins in Cholesterol Homeostasis Modulated by this compound

| Protein | Family/Class | Primary Function in Cholesterol Homeostasis |

| SREBP-1c | Transcription Factor | Activates genes involved in fatty acid synthesis. nih.gov |

| ABCA1 | ABC Transporter | Mediates efflux of cholesterol to lipid-poor apolipoprotein A-I. nih.govembopress.org |

| ABCG1 | ABC Transporter | Mediates efflux of cholesterol to HDL particles. nih.govnih.gov |

| LXRα/β | Nuclear Receptor | Senses oxysterol levels and regulates transcription of genes for cholesterol transport and metabolism. nih.govwikipedia.org |

The net effect of this compound on cellular cholesterol homeostasis is a coordinated regulation of synthesis and efflux. By activating LXRs, it robustly promotes cholesterol efflux through the upregulation of ABCA1 and ABCG1 transporters. nih.govnih.gov Simultaneously, its influence on the LXR-SREBP-1c axis contributes to the regulation of lipid synthesis. nih.govnih.gov This dual action ensures that cells can efficiently dispose of excess cholesterol while adjusting their synthetic pathways, a critical process for preventing the lipid accumulation associated with conditions like atherosclerosis. nih.gov

Ligand-Receptor Interactions and Transcriptional Regulation

The molecular mechanism underpinning the biological activity of this compound is its function as a ligand for nuclear receptors, which allows it to directly influence gene expression.

This compound functions as a natural endogenous agonist for both isoforms of the Liver X Receptor: LXRα (NR1H3) and LXRβ (NR1H2). nih.govwikipedia.org These receptors are members of the nuclear receptor superfamily of transcription factors that respond to the binding of specific ligands. nih.gov LXRα is highly expressed in metabolically active tissues such as the liver, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously. nih.govembopress.org Upon binding by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. nih.govmdpi.com

Activation of LXRα and LXRβ by this compound initiates a cascade of transcriptional events. This leads to the increased expression of a suite of genes involved in the transport, catabolism, and excretion of cholesterol. nih.gov The most well-characterized LXR target genes are central to reverse cholesterol transport and lipid metabolism. researchgate.netresearchgate.net

Key LXR target genes modulated by agonists such as this compound include:

ABCA1 and ABCG1: As mentioned, these transporters are critical for cholesterol efflux from cells to HDL. nih.gov

SREBP-1c: This transcription factor regulates genes involved in fatty acid synthesis. nih.gov

Apolipoprotein E (ApoE): Involved in the transport of lipids.

Cholesterol 7 alpha-hydroxylase (CYP7A1): The rate-limiting enzyme in the synthesis of bile acids from cholesterol in the liver, which is a major pathway for cholesterol elimination.

Table 2: LXR Target Genes and Their Functions

| Gene | Encoded Protein | Function |

| ABCA1 | ATP-binding cassette transporter A1 | Cholesterol and phospholipid efflux to lipid-poor ApoA-I. nih.govembopress.org |

| ABCG1 | ATP-binding cassette transporter G1 | Cholesterol efflux to mature HDL. nih.govnih.gov |

| SREBF1 (SREBP-1c) | Sterol regulatory element-binding protein 1c | Transcriptional activation of genes for fatty acid synthesis. nih.govnih.gov |

Cellular and Subcellular Effects

Impact on Neuronal and Glial Cell Function

Current research does not provide specific data on the direct impact of this compound on the function of neuronal and glial cells. While the metabolism of its precursor, (24R)-hydroxycholesterol, has been identified, the downstream effects of the 7-alpha-hydroxylated form on these central nervous system cells have not been specifically elucidated in the available literature.

Influence on Synaptic Activity and Neurotransmission

There is no direct evidence available from current scientific findings to describe the specific influence of this compound on synaptic activity or the processes of neurotransmission.

Effects on Cell Viability and Apoptotic Pathways in In Vitro Models

Specific studies detailing the effects of this compound on cell viability and its potential to modulate apoptotic pathways in in vitro models are not present in the current body of scientific literature.

Role in Oxidative Stress Response

The role of this compound in the cellular response to oxidative stress has not been specifically investigated in the available research.

Implications in Brain Lipid Metabolism and Neurobiology

Involvement in Brain Development and Function (e.g., Axon/Dendrite Growth, Synaptogenesis)

Direct research linking this compound to specific aspects of brain development and function, such as the growth of axons and dendrites or the process of synaptogenesis, is currently unavailable. While cholesterol metabolism is crucial for these processes, the specific contribution of this particular oxysterol has not been delineated.

Research Findings on the Synthesis of this compound

The primary research finding related to this compound is the elucidation of its enzymatic synthesis.

| Enzyme | Substrates | Products | Reaction Description |

| 24-hydroxycholesterol (B1141375) 7alpha-hydroxylase (CYP39A1) | (24R)-cholest-5-ene-3beta,24-diol, NADPH, H+, O2 | (24R)-cholest-5-ene-3beta,7alpha,24-triol, NADP+, H2O | This enzyme, belonging to the oxidoreductase family, catalyzes the 7-alpha-hydroxylation of its substrate. wikipedia.org |

Contribution to Neurovascular Unit Cholesterol Homeostasis

The regulation of cholesterol homeostasis within the neurovascular unit (NVU)—a complex interface comprising brain endothelial cells, pericytes, astrocytes, and neurons—is critical for maintaining brain health. While direct research on the specific actions of this compound within the NVU is limited, its role can be understood through its position as a key metabolite in the elimination pathway of its precursor, 24-hydroxycholesterol. The primary contribution of this compound to neurovascular unit cholesterol homeostasis is as a downstream product that facilitates the ultimate removal of cholesterol from the brain.

The process begins with the neuronal conversion of cholesterol into 24S-hydroxycholesterol (24S-OHC) by the enzyme CYP46A1. This more soluble oxysterol can then traverse cell membranes and the blood-brain barrier (BBB). Before its exit from the brain, 24S-OHC plays a crucial role in regulating cholesterol levels within the cells of the neurovascular unit. conicet.gov.arnih.gov It acts as a signaling molecule, primarily through the activation of Liver X Receptors (LXRs). mdpi.com This activation triggers a cascade of events aimed at reducing cellular cholesterol levels.

Research Findings on the Role of 24-hydroxycholesterol in the Neurovascular Unit:

Studies have demonstrated that 24S-OHC influences the expression of key proteins involved in cholesterol transport in various cells of the NVU:

Brain Capillary Endothelial Cells: In models using porcine and ovine primary brain capillary endothelial cells, 24S-OHC has been shown to increase the expression of the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. mdpi.com These transporters are essential for effluxing cholesterol from the cells.

Pericytes: Similarly, in bovine brain pericytes, 24S-OHC upregulates ABCA1 expression, promoting cholesterol efflux. mdpi.com

Astrocytes: Astrocytes are central to brain cholesterol metabolism. 24S-OHC stimulates the expression of LXR-responsive genes, including ABCA1, ABCG1, and apolipoprotein E (ApoE), which facilitates the transport of cholesterol from astrocytes to neurons. researchgate.net

This coordinated upregulation of cholesterol efflux transporters in the cellular components of the BBB helps to maintain a healthy cholesterol balance within the neurovascular unit.

Once 24-hydroxycholesterol (both the 24S and 24R isomers) crosses the blood-brain barrier and enters the circulation, it is transported to the liver for further metabolism. In the liver, the enzyme cholesterol 7alpha-hydroxylase (CYP7A1) converts 24-hydroxycholesterol into 7alpha,24-dihydroxycholesterol. nih.gov This conversion is a critical step in the classic pathway of bile acid synthesis, which is the primary route for the elimination of cholesterol and its metabolites from the body. nih.gov The formation of this compound, therefore, represents a key event in the irreversible removal of brain-derived cholesterol.

Interactive Data Table: Effect of 24-hydroxycholesterol on Cholesterol Efflux Proteins in the Neurovascular Unit

| Cell Type | Species | Effector Compound | Target Protein | Observed Effect |

| Brain Capillary Endothelial Cells | Porcine | 24S-hydroxycholesterol | ABCA1, ABCG1 | Increased expression |

| Brain Capillary Endothelial Cells | Ovine | 24S-hydroxycholesterol | ABCA1, ABCG1 | Increased expression |

| Brain Pericytes | Bovine | 24S-hydroxycholesterol | ABCA1 | Increased expression |

| Astrocytes | Not Specified | 24S-hydroxycholesterol | ABCA1, ABCG1, ApoE | Increased expression |

Advanced Methodologies for Research on 24r 7alpha,24 Dihydroxycholesterol

Mass Spectrometry-Based Analytical Techniques for Oxysterol Quantification and Identification

Mass spectrometry (MS) coupled with chromatographic separation has become the cornerstone for the analysis of oxysterols, including (24R)-7alpha,24-dihydroxycholesterol. The choice of ionization technique, mass analyzer, and chromatographic method is critical for achieving the desired sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile platform for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. The chromatographic step is essential for separating this compound from other oxysterols, particularly its stereoisomers, which often exhibit identical mass-to-charge ratios.

Various LC-MS/MS methods have been developed for the quantification of dihydroxycholesterols in biological samples. These methods often involve a derivatization step to enhance the ionization efficiency and sensitivity of the analytes. For instance, derivatization of the hydroxyl groups can improve the chromatographic behavior and increase the signal intensity in the mass spectrometer. A direct liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been reported for the analysis of 7alpha,25-dihydroxycholesterol and 7alpha,27-dihydroxycholesterol, achieving sufficient sensitivity to detect these low-abundance dihydroxylated oxysterols in healthy individuals. nih.govnovartis.com

The separation of isomers is a critical aspect of LC-MS analysis. For example, a robust LC-MS/MS method with a total run time of 7.5 minutes has been developed for the determination of free 24(S)-hydroxycholesterol in human plasma and cerebrospinal fluid, which involves liquid-liquid extraction and derivatization into nicotinate. nih.gov This highlights the importance of chromatographic resolution in distinguishing between positional isomers.

To enhance the sensitivity and specificity of LC-MS analysis for sterols like this compound, Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) has been developed. researchgate.netnih.govnih.gov This protocol specifically targets the 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen structure found in many sterols. nih.gov

The EADSA procedure involves two key steps:

Enzymatic Oxidation: The enzyme cholesterol oxidase is used to convert the 3β-hydroxy group of the sterol to a 3-oxo group. researchgate.netnih.gov

Derivatization: The newly formed 3-oxo group is then derivatized with a positively charged Girard hydrazine reagent, such as Girard P reagent. researchgate.net This "charge-tagging" of the molecule significantly improves its ionization efficiency in electrospray ionization (ESI), leading to enhanced sensitivity in MS detection. nih.gov

This method has been successfully applied to the analysis of dihydroxycholesterols in plasma. researchgate.net The specificity of the enzyme ensures that only sterols with the target structure are derivatized, reducing the complexity of the sample and improving the reliability of the analysis.

For the analysis of this compound in tissue samples where spatial distribution is of interest, the combination of nano-liquid chromatography-mass spectrometry (nano-LC-MS) and micro-liquid extraction surface analysis (µLESA) offers a powerful approach. This technique allows for the direct analysis of analytes from the surface of a thin tissue section, providing valuable information about the localization of specific oxysterols.

The µLESA technique involves the use of a small volume of solvent to extract analytes from a discrete location on the tissue surface. The extract is then directly infused or injected into the nano-LC-MS system for analysis. This approach minimizes sample preparation and preserves the spatial integrity of the sample. The coupling of µLESA with nano-LC provides an additional layer of separation, which is crucial for resolving isomeric oxysterols before their detection by the mass spectrometer.

High-resolution mass spectrometry (HRMS) plays a pivotal role in the unambiguous identification and accurate quantification of this compound. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

A novel liquid chromatography multi-stage fragmentation mass spectrometry (LC-MSn) methodology with high sensitivity has been described for the identification of cholesterol metabolites in rat brain. und.edu This method utilizes derivatization to enhance ionization and exact mass analysis at high resolution to identify potential metabolites. und.edu Subsequent MSn (up to MS3) experiments provide detailed structural information, allowing for the characterization of various oxysterols, including dihydroxycholesterols. und.edu The on-column detection limits for this method were in the low picogram range, demonstrating its exceptional sensitivity. und.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches and Limitations in Stereoisomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a widely used technique for the analysis of sterols. researchgate.net It offers high chromatographic resolution, which is beneficial for separating complex mixtures of sterols. nih.gov However, for the analysis of this compound, GC-MS has certain limitations, particularly in the differentiation of stereoisomers.

The separation of the (24R) and (24S) epimers of 7alpha,24-dihydroxycholesterol by conventional GC columns can be challenging. While derivatization of the hydroxyl groups to form trimethylsilyl (TMS) ethers is a common practice in GC-MS analysis of sterols, this may not be sufficient to achieve baseline separation of the stereoisomers.

Furthermore, GC-MS methods can be more laborious and time-consuming compared to LC-MS/MS, often requiring extensive sample cleanup and derivatization steps. sci-hub.se While GC-MS is a powerful tool, the difficulty in differentiating critical stereoisomers like the (24R) and (24S) forms of 7alpha,24-dihydroxycholesterol often leads researchers to favor LC-MS-based approaches for their superior specificity in this context.

| Analytical Technique | Advantages for this compound Analysis | Limitations for this compound Analysis |

| LC-MS/MS | High sensitivity and specificity; excellent for separating isomers with appropriate columns and methods. | May require derivatization to enhance sensitivity for low-abundance species. |

| GC-MS | High chromatographic resolution for complex mixtures. | Difficulty in differentiating between stereoisomers like (24R) and (24S); can be more time-consuming. |

Use of Isotope-Labeled Internal Standards for Absolute Quantification

For the accurate and precise absolute quantification of this compound, the use of stable isotope-labeled internal standards is indispensable. These internal standards are typically deuterated or ¹³C-labeled analogues of the target analyte.

The principle behind this method is the addition of a known amount of the isotope-labeled standard to the sample at the earliest stage of the analytical workflow. The labeled standard behaves chemically and physically identically to the endogenous analyte throughout the extraction, derivatization, and chromatographic separation processes.

In the mass spectrometer, the isotope-labeled standard is distinguished from the endogenous analyte by its higher mass. By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, any variations in sample recovery or ionization efficiency are corrected for, leading to highly accurate and reproducible quantification.

For instance, deuterium-labeled standards such as [²H₇]7α-hydroxycholesterol have been used for the quantification of 7α-hydroxycholesterol by GC-MS. nih.gov Similarly, the development and use of a deuterium-labeled this compound would be the gold standard for its absolute quantification in biological matrices.

Imaging Techniques for Spatial Localization

Visualizing the precise location of this compound within complex biological matrices, such as the brain, is crucial for understanding its physiological and pathological roles. Due to the low abundance and poor ionization efficiency of sterols, specialized imaging techniques are required.

Mass spectrometry imaging (MSI) is a powerful tool that allows for the visualization of the spatial distribution of molecules directly in tissue sections. For challenging analytes like this compound, on-tissue chemical derivatization is a critical step to enhance detection sensitivity and specificity. sphinxsai.comeijppr.comwikipedia.orgnih.gov

One of the most effective strategies is on-tissue enzyme-assisted derivatization for sterol analysis (EADSA) . This method involves the enzymatic conversion of the hydroxyl group to a ketone, followed by derivatization with a charge-tagging reagent. This process significantly improves the ionization efficiency of the sterol, making it more amenable to detection by mass spectrometry. While direct application on this compound is not extensively documented, the principles applied to similar oxysterols are transferable.

The general workflow for on-tissue derivatization followed by Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI for brain mapping of a dihydroxycholesterol like this compound would involve the following steps:

Tissue Sectioning : Thin sections of brain tissue are mounted on a conductive slide.

Enzymatic Reaction : Cholesterol oxidase is applied to the tissue section to convert the hydroxyl groups of the target sterol into keto groups.

Derivatization : A derivatization reagent, such as Girard's reagent T, is then applied to the tissue. This reagent reacts with the newly formed keto groups to introduce a permanently charged moiety.

Matrix Application : A MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is uniformly coated over the derivatized tissue section.

MALDI-MSI Analysis : The slide is introduced into a MALDI mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing the derivatized analyte at each pixel. The mass spectrometer detects the mass-to-charge ratio of the ions, generating a mass spectrum for each pixel.

Image Generation : Software is used to generate an ion-density map, which visually represents the spatial distribution of the derivatized this compound throughout the brain section.

This technique allows for the mapping of the compound in different brain regions, providing valuable insights into its localized metabolism and potential functions. nih.govnih.govnih.gov

| Step | Description | Key Reagents/Instruments | Purpose |

|---|---|---|---|

| On-Tissue Derivatization | Chemical modification of the analyte directly on the tissue section to improve its ionization efficiency. | Cholesterol oxidase, Girard's reagent T | Enhances detection sensitivity for mass spectrometry. |

| Matrix Application | Coating the tissue with a substance that absorbs the laser energy and facilitates desorption and ionization. | DHB, CHCA | Enables soft ionization of the analyte. |

| MALDI-MSI | A mass spectrometry technique that maps the spatial distribution of molecules in a sample. | MALDI-TOF mass spectrometer | Provides a visual representation of the analyte's location. |

Advanced Separation Techniques for Stereoisomer Resolution

This compound has a stereocenter at the C-24 position, meaning it exists as two epimers: (24R) and (24S). These stereoisomers can have different biological activities, making their separation and individual quantification essential. The separation of these closely related isomers is a significant analytical challenge. acs.orgmdpi.comchromatographyonline.com

Advanced chromatographic techniques are employed for the resolution of these stereoisomers. The choice of technique often depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of oxysterol isomers. nih.gov For the resolution of stereoisomers like the (24R) and (24S) epimers of 7alpha,24-dihydroxycholesterol, the use of a chiral stationary phase (CSP) is crucial. eijppr.comsigmaaldrich.comppj.org.ly These stationary phases are designed to interact differently with each enantiomer or epimer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. ppj.org.ly

The separation can be further enhanced by derivatization of the hydroxyl groups with a chiral derivatizing agent. This converts the epimers into diastereomers, which have different physicochemical properties and are more easily separated on a non-chiral stationary phase. wikipedia.orgnih.gov

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of sterols. For chiral separation, a chiral capillary column is employed. Prior to analysis, the hydroxyl groups of the dihydroxycholesterol are typically derivatized to increase their volatility and thermal stability. Silylation is a common derivatization method for this purpose. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a promising alternative for the separation of chiral compounds. sphinxsai.comacs.orgchromatographyonline.comresearchgate.netresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique often provides faster separations and higher efficiency compared to HPLC for certain applications. Chiral SFC, using a chiral stationary phase, can be highly effective for the resolution of oxysterol stereoisomers.

| Technique | Principle of Separation | Stationary Phase | Typical Derivatization | Advantages | Limitations |

|---|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralcel OD-H) | Optional, but can enhance separation. | High resolution, well-established. | Longer run times, higher solvent consumption. |

| Chiral GC-MS | Differential partitioning on a chiral capillary column. | Cyclodextrin-based | Required (e.g., silylation) for volatility. | High sensitivity and specificity. | Requires volatile and thermally stable derivatives. |

| Chiral SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Similar to HPLC (e.g., Chiralpak series) | Optional. | Fast separations, reduced organic solvent use. | Less universally available instrumentation. |

Emerging Research Directions and Future Perspectives

Unraveling Novel Enzymatic and Non-Enzymatic Formation Pathways of (24R)-7alpha,24-dihydroxycholesterol

The formation of this compound is primarily understood through enzymatic pathways. The initial step involves the hydroxylation of cholesterol at the 24-position to form (24R)-hydroxycholesterol. Subsequently, a second hydroxylation at the 7-alpha position is catalyzed by specific cytochrome P450 enzymes.

Two key enzymes have been identified in the 7-alpha hydroxylation of 24-hydroxycholesterol (B1141375):

CYP39A1: This enzyme, an oxysterol 7-alpha-hydroxylase, shows a preference for 24-hydroxycholesterol as its substrate. ahajournals.org

CYP7A1: While primarily known as cholesterol 7-alpha-hydroxylase, this enzyme can also act on both (24S)- and (24R)-hydroxycholesterol, with a preference for the (24S)-isomer. nih.gov

While enzymatic pathways are well-documented, the potential for non-enzymatic formation of this compound remains an area of active investigation. Oxysterols can be formed through the interaction of cholesterol with reactive oxygen species (ROS). researchgate.netresearchgate.net This raises the possibility that (24R)-hydroxycholesterol could be a substrate for non-enzymatic hydroxylation at the 7-alpha position, particularly in environments with high oxidative stress. Future research is needed to elucidate the specific conditions and mechanisms under which this non-enzymatic synthesis may occur and its physiological relevance.

Table 1: Key Enzymes in the Formation of this compound

| Enzyme | Substrate | Product | Cellular Location |

| CYP39A1 | (24R)-hydroxycholesterol | This compound | Endoplasmic Reticulum |

| CYP7A1 | (24R)-hydroxycholesterol | This compound | Endoplasmic Reticulum |

Detailed Mapping of Subcellular Localization and Dynamic Movement

Understanding the subcellular localization and dynamic movement of this compound is crucial to deciphering its biological functions. The enzymes responsible for its synthesis, CYP39A1 and CYP7A1, are located in the endoplasmic reticulum (ER). researchgate.net This suggests that the initial formation of this dihydroxycholesterol occurs within this organelle.

The subsequent movement of this compound to other cellular compartments is likely mediated by a combination of vesicular and non-vesicular transport mechanisms. ahajournals.orgnih.gov Non-vesicular transport often involves lipid transfer proteins (LTPs) that facilitate the movement of sterols and other lipids between membranes. frontiersin.org Key families of LTPs implicated in sterol transport include:

Oxysterol-binding protein (OSBP)-related proteins (ORPs): This family of proteins can bind and transfer sterols and phosphoinositides between organelles. wikipedia.orgnih.gov

StAR-related lipid transfer (START) domain proteins: These proteins contain a hydrophobic cavity that can accommodate cholesterol and other lipids for intracellular transport. ahajournals.org

Future research efforts will need to focus on identifying the specific LTPs that bind to and transport this compound. Advanced imaging techniques and cell biology approaches will be essential for mapping its precise subcellular distribution and tracking its dynamic movement between the ER, mitochondria, plasma membrane, and other organelles. This will provide critical insights into where this oxysterol exerts its biological effects.

Characterization of Unidentified or Elusive Metabolites in its Metabolic Cascade

This compound is an intermediate in the bile acid synthesis pathway. reactome.orgnih.gov Following its formation, it undergoes further enzymatic modifications. However, the complete metabolic cascade and all of its downstream metabolites may not be fully characterized.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are powerful tools for identifying and quantifying oxysterols and their metabolites in biological samples. aston.ac.ukund.edunih.gov The application of these methods has led to the identification of novel dihydroxycholesterols in the brain, suggesting that the metabolic pathways of these compounds are more complex than previously understood. und.edu

Future research should employ untargeted lipidomics and metabolomics approaches to systematically identify all metabolites downstream of this compound. This will involve analyzing various tissues and biofluids to create a comprehensive map of its metabolic fate. The identification of novel or previously uncharacterized metabolites could reveal new biological activities and signaling pathways associated with this oxysterol.

Deeper Exploration of Regulatory Networks and Signaling Cascades Involving this compound

Oxysterols are known to be potent signaling molecules that can regulate gene expression through their interaction with nuclear receptors. The liver X receptors (LXRs) and the retinoic acid-related orphan receptors (RORs) are key nuclear receptors that are activated by various oxysterols and play a central role in cholesterol homeostasis. nih.govresearchgate.net

The precursor to this compound, 24(S)-hydroxycholesterol, is a known activator of LXRs. nih.gov Activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol transport and metabolism. While direct evidence for the interaction of this compound with these receptors is still emerging, it is plausible that this 7-alpha-hydroxylated metabolite could also modulate their activity. 7-hydroxylated oxysterols, in general, are known to be potent regulators of cellular processes. researchgate.net

Future investigations should focus on determining whether this compound can directly bind to and activate or inhibit nuclear receptors like LXRs and RORs. This will require in vitro binding assays and cell-based reporter gene assays. A deeper understanding of the signaling cascades regulated by this specific oxysterol could uncover its role in various physiological and pathological processes.

Investigation of Stereoisomer-Specific Biological Activities and Differential Pathways

The stereochemistry of oxysterols can significantly influence their biological activity. While much of the research has focused on the more abundant (24S)-isomer of 24-hydroxycholesterol, the (24R)-isomer and its downstream metabolites are also of significant interest.

A study on the enantiomer pair of 24S- and 24R-hydroxycholesterol demonstrated that they differentially alter the activity of large-conductance Ca2+-dependent K+ (slo1 BK) channels, suggesting that chirality plays a crucial role in the interaction of these oxysterols with membrane proteins. While both isomers suppressed the channel, they did so in a different voltage-dependent manner.

Further research is needed to directly compare the biological activities of this compound and its (24S)-stereoisomer. This should include examining their differential effects on:

Enzyme kinetics of downstream metabolic enzymes.

Binding affinities for transport proteins and nuclear receptors.

Impact on cellular signaling pathways and gene expression profiles.

Effects on membrane properties and the function of membrane-bound proteins.

Such comparative studies will be critical for understanding the specific roles that each stereoisomer plays in health and disease.

Advanced Computational Modeling of Oxysterol Metabolism and Interactions

Computational modeling provides a powerful tool for integrating experimental data and gaining a deeper, quantitative understanding of complex biological systems. Advanced computational approaches can be applied to various aspects of this compound research.

Kinetic Modeling: Mathematical models of metabolic pathways can be developed to simulate the flux of metabolites through the bile acid synthesis pathway. nih.gov By incorporating kinetic parameters for the enzymes involved, such as CYP39A1 and CYP7A1, these models can predict how perturbations in enzyme activity or substrate concentrations affect the levels of this compound and its downstream metabolites.

Molecular Dynamics Simulations: These simulations can provide insights into the interactions of this compound with proteins and membranes at an atomic level. biorxiv.org This can be used to:

Model the binding of this compound to the active sites of metabolizing enzymes like cytochrome P450s. mdpi.comnih.govnih.gov

Simulate its interaction with the ligand-binding domains of nuclear receptors.

Investigate how its presence in cellular membranes affects membrane properties such as fluidity and thickness.

Future research should focus on developing specific computational models for the metabolism and protein interactions of this compound. These in silico approaches, when combined with experimental validation, will be invaluable for generating new hypotheses and guiding future research in this emerging area.

Q & A

What enzymatic pathways and experimental models are critical for studying the biosynthesis of (24R)-7α,24-dihydroxycholesterol?

(24R)-7α,24-Dihydroxycholesterol is synthesized via 7α-hydroxylation of 24-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A), as demonstrated in pig and human liver microsomes . Key experimental models include:

- Reconstituted enzyme assays : Partially purified CYP7A fractions from liver microsomes are used to measure 7α-hydroxylase activity toward both (24S)- and (24R)-hydroxycholesterol isomers. Activity is quantified via chromatographic separation and mass spectrometry .

- Transfection models : Human embryonic kidney (HEK293) cells transfected with CYP39A1 or CYP7A plasmids can validate enzymatic activity. Incubation with 24(S)-hydroxycholesterol followed by LC-MS/MS analysis of 7α,24-dihydroxycholesterol provides direct enzymatic readouts .

How can researchers resolve contradictions in reported substrate specificity of CYP7A for 24-hydroxycholesterol isomers?

Discrepancies arise from enzyme source variability (e.g., species-specific isoforms) and assay conditions. Methodological considerations include:

- Enzyme purity : Partially purified CYP7A fractions may contain co-factors or auxiliary proteins absent in recombinant systems, leading to divergent activity profiles .

- Isomer separation : Use chiral chromatography to distinguish (24R)- and (24S)-hydroxycholesterol, as stereochemistry impacts enzyme kinetics .

- Control experiments : Compare activity with known substrates like 27-hydroxycholesterol to confirm assay validity .

What advanced LC-MS/MS parameters optimize detection and quantification of (24R)-7α,24-dihydroxycholesterol in complex biological matrices?

Key methodological steps:

- Sample preparation : Extract oxysterols via liquid-liquid extraction (e.g., Folch method) followed by solid-phase extraction to remove phospholipids .

- Chromatography : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers. Retention time and fragmentation patterns (e.g., m/z transitions) must be validated against synthetic standards .

- Quantification : Employ deuterated internal standards (e.g., d7-7α-hydroxycholesterol) to correct for matrix effects and ionization variability .

How do genetic variants in CYP39A1 or CYP7A influence (24R)-7α,24-dihydroxycholesterol metabolism in disease contexts?

- Functional assays : Transfect HEK293 cells with CYP39A1 variants (e.g., missense mutations) and measure 7α-hydroxylation activity using LC-MS/MS. Compare with wild-type enzyme kinetics to assess pathogenicity .

- Clinical correlations : In exfoliation syndrome, rare CYP39A1 variants reduce 24(S)-7α,24-dihydroxycholesterol synthesis, linking bile acid dysregulation to ocular pathology . Validate findings via targeted metabolomics in patient serum or tissue samples .

What experimental strategies address discrepancies between in vitro and in vivo metabolism of (24R)-7α,24-dihydroxycholesterol?

- Tracer studies : Administer isotopically labeled 24-hydroxycholesterol to animal models (e.g., mice) and track metabolite distribution via LC-MS/MS. Compare with in vitro microsomal assays to identify compartment-specific metabolism .

- Knockout models : Use Cyp7a1−/− mice to isolate contributions of alternative pathways (e.g., CYP27A1 or CYP46A1) to 7α,24-dihydroxycholesterol synthesis .

How can researchers integrate (24R)-7α,24-dihydroxycholesterol data into broader bile acid biosynthesis networks?

- Pathway mapping : Annotate KEGG pathways (e.g., hsa00120) to contextualize 7α,24-dihydroxycholesterol as an intermediate in primary bile acid synthesis. Validate via enzyme knockout or inhibitor studies .

- Multi-omics integration : Combine transcriptomic (CYP7A/CYP39A1 expression) and metabolomic data to model flux through alternative bile acid pathways under varying physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.